molecular formula C28H28O3 B602434 Adapalene-d3

Adapalene-d3

Cat. No.: B602434
M. Wt: 415.5 g/mol
InChI Key: LZCDAPDGXCYOEH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adapalene-d3 is a deuterated form of adapalene, a third-generation topical retinoid primarily used in the treatment of mild to moderate acne. The deuterium atoms in this compound replace three hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism .

Mechanism of Action

Target of Action

Adapalene-d3, a representative of the third-generation retinoids, primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in regulating cell proliferation and differentiation, which are key processes in the pathogenesis of acne .

Mode of Action

This compound interacts with its targets, leading to several changes at the cellular level. It exhibits comedolytic , anti-inflammatory , antiproliferative , and immunomodulatory effects . By binding to retinoic acid nuclear receptors, it influences the transcription of genes that control cellular proliferation and differentiation .

Biochemical Pathways

Its interaction with retinoic acid nuclear receptors suggests that it may influence pathways related to cell proliferation, inflammation, and keratinization . These effects can help reduce the formation of comedones, a key feature of acne .

Pharmacokinetics

As a topical treatment, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be primarily localized to the skin . The impact on bioavailability would be influenced by factors such as the formulation of the product, the condition of the skin, and the frequency of application .

Result of Action

This compound’s action results in several molecular and cellular effects. It has been shown to inhibit the proliferation of various human cell lines, including those related to multiple myeloma and leukemia . It also induces apoptosis through DNA damage . These effects contribute to its potential therapeutic benefits in treating several types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to sunlight may degrade the compound, reducing its effectiveness . Additionally, the pH of the skin can affect the absorption and hence the bioavailability of the drug . Therefore, it is recommended to store this compound in a cool, dry place and apply it to clean, dry skin for optimal results .

Biochemical Analysis

Biochemical Properties

Adapalene-d3, like its parent compound Adapalene, binds to retinoic acid nuclear receptors . This interaction plays a crucial role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, influencing cellular processes such as proliferation and differentiation .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth and differentiation of sebocytes, the cells that produce sebum .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds directly to retinoic acid receptors (RARs). The this compound-RAR complex then forms heterodimers with retinoid X receptors (RXRs), which can bind DNA and modulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound shows a strong native fluorescence at 389/312 nm (λ em /λ ex) in borate buffer (pH 7.0)/ethanol system . This property can be used to track its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. Although extensive information regarding its metabolism in humans is unavailable, it is known to accumulate in the liver and gastrointestinal tract . The metabolism appears to affect the methoxybenzene moiety but remains incompletely characterized .

Subcellular Localization

It is reasonable to speculate that, like Adapalene, it may be localized to the nucleus due to its interaction with nuclear receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adapalene-d3 involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The key stage in constructing the carbon skeleton of this compound is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments, often achieved through catalytic coupling by the Suzuki-Miyaura method .

Chemical Reactions Analysis

Types of Reactions

Adapalene-d3 undergoes various chemical reactions, including:

    Oxidation: this compound is liable to degradation under oxidative conditions.

    Reduction: Though less common, reduction reactions can also occur.

    Substitution: Substitution reactions, particularly involving halogens, are possible.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenating agents such as bromine or chlorine are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products, which can be analyzed using techniques like RP-HPLC-MS .

Scientific Research Applications

Adapalene-d3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adapalene-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other retinoids, this compound has a superior safety profile and is less prone to photodegradation, making it suitable for combination therapies .

Properties

IUPAC Name

6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCDAPDGXCYOEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adapalene-d3
Reactant of Route 2
Adapalene-d3
Reactant of Route 3
Reactant of Route 3
Adapalene-d3
Reactant of Route 4
Reactant of Route 4
Adapalene-d3
Reactant of Route 5
Reactant of Route 5
Adapalene-d3
Reactant of Route 6
Reactant of Route 6
Adapalene-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.